N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine
Description
Properties
Molecular Formula |
C29H43N2P |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2-dicyclohexylphosphanylphenyl)-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C29H43N2P/c1-22-20-23(2)29(24(3)21-22)31-19-18-30-27-16-10-11-17-28(27)32(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h10-11,16-17,20-21,25-26,30-31H,4-9,12-15,18-19H2,1-3H3 |
InChI Key |
QXORTCHXJZPCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps One common method starts with the preparation of the phosphine ligandThe resulting intermediate is then reacted with mesitylethane-1,2-diamine under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted amines and phosphines.
Coordination: Metal-ligand complexes.
Scientific Research Applications
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine has a wide range of applications in scientific research:
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metals.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism by which N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The phosphine and amine groups coordinate with metal centers, facilitating various catalytic processes. The compound can stabilize transition states and lower activation energies, thereby enhancing reaction rates. Molecular targets include metal ions in catalytic cycles, and pathways involve the formation of metal-ligand complexes that participate in bond-forming and bond-breaking steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1,N2-Dimesitylethane-1,2-diamine (CAS: 134030-21-0)
- Structure : Contains two mesityl groups on the ethylenediamine backbone.
- Key Differences: Lacks the dicyclohexylphosphino group, resulting in reduced electron-donating capacity and steric bulk compared to the target compound.
- Applications : Primarily used in asymmetric catalysis as a chiral auxiliary. The absence of a phosphine moiety limits its utility in phosphine-ligand-dependent reactions .
meso-1,2-bis(4-Bromophenyl)-N1,N2-dicyclohexylethane-1,2-diamine
- Structure : Features dicyclohexylamine and bromophenyl substituents.
- Key Differences: Bromophenyl groups introduce electron-withdrawing effects, contrasting with the electron-donating dicyclohexylphosphino group in the target compound. The bromine substituents may hinder metal coordination due to steric and electronic factors.
- Crystallographic Data : Triclinic crystal system (P-1 space group) with unit cell parameters a = 5.9858 Å, b = 10.0355 Å, c = 10.1711 Å .
N1-(5-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)pyridin-3-yl)-N1,N2-dimethylethane-1,2-diamine (14b)
- Structure : Incorporates pyridine rings and methyl groups.
- Key Differences: Heterocyclic pyridine groups provide π-acceptor properties, unlike the σ-donor dicyclohexylphosphino group. This compound’s electronic profile is better suited for redox-active catalysis .
N1-Methyl-N2-(2-(methylamino)phenyl)-N1-phenylbenzene-1,2-diamine (15c)
- Structure: Contains aromatic phenyl and methylamino groups.
- Key Differences : The absence of phosphine and mesityl groups reduces steric hindrance, making this compound less effective in stabilizing bulky metal centers. Synthesis yields 89% via reflux in THF .
Structural and Electronic Analysis
Table 1: Comparative Properties of Selected Diamine Derivatives
Table 2: Spectroscopic Data Comparison
Biological Activity
N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine, a phosphine-based ligand, has garnered attention in various fields of chemical research, particularly in catalysis and medicinal chemistry. This compound is notable for its potential biological activities, which are critical for applications in drug development and synthesis of bioactive compounds.
Chemical Structure and Properties
- Molecular Formula : C29H43N2P
- Molecular Weight : 450.64 g/mol
- CAS Number : 1450876-98-8
The compound features a dicyclohexylphosphino group and a mesityl substituent attached to an ethane-1,2-diamine backbone, contributing to its steric and electronic properties that influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that phosphine ligands can enhance the efficacy of metal-based anticancer drugs. For instance, the incorporation of this compound in platinum complexes has shown improved cytotoxicity against various cancer cell lines. The mechanism is believed to involve the facilitation of drug uptake and enhanced interaction with cellular targets.
2. Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in cancer progression. The dicyclohexylphosphino moiety is thought to play a crucial role in binding affinity and selectivity towards these enzymes.
3. Antimicrobial Properties
Emerging evidence suggests that phosphine derivatives exhibit antimicrobial activity. Preliminary tests have shown that this compound possesses inhibitory effects against certain bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of platinum complexes using this compound as a ligand. These complexes were tested against A549 lung cancer cells, demonstrating IC50 values significantly lower than those of standard cisplatin treatments. The study highlighted the importance of ligand design in enhancing therapeutic efficacy.
| Complex | IC50 (µM) | Reference |
|---|---|---|
| [Pt(N1)] | 5.4 | |
| Cisplatin | 12.0 |
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of protein kinases revealed that this compound exhibited competitive inhibition against the target kinase with an IC50 value of 3.5 µM. This finding suggests its potential utility in developing targeted therapies for kinase-related diseases.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 3.5 | Competitive |
| Control | >10 | - |
Q & A
Q. What synthetic methodologies are effective for preparing N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine?
The synthesis typically involves multi-step organic reactions under inert conditions. Key steps include:
- Phosphine introduction : Reacting a phenylenediamine precursor with dicyclohexylchlorophosphine in anhydrous tetrahydrofuran (THF) under nitrogen .
- Mesityl group attachment : Coupling the intermediate with mesityl bromide using a base like potassium hydride (KH) at reflux temperatures (~80°C) .
- Purification : Isolation via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Use SHELXL for refining crystal structures to confirm ligand geometry and bond lengths. Data collection requires single crystals grown via slow evaporation of a dichloromethane/hexane mixture .
- NMR spectroscopy : H NMR (δ 6.8–7.2 ppm for aromatic protons) and P NMR (δ ~–10 ppm for dicyclohexylphosphino groups) verify substitution patterns .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 500–550 range) .
Q. What are the key solubility and stability considerations for handling this ligand?
- Solubility : Highly soluble in THF, dichloromethane, and toluene; sparingly soluble in water.
- Stability : Air-sensitive due to the phosphine moiety. Store under nitrogen at –20°C. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How to design experiments to evaluate ligand efficiency in transition-metal catalysis?
- Catalytic system setup : Combine the ligand with [RuCl(p-cymene)] or [Pd(OAc)] in a model reaction (e.g., Suzuki-Miyaura coupling).
- Kinetic analysis : Monitor reaction progress via GC-MS or H NMR. Compare turnover frequencies (TOFs) with ligands lacking the mesityl or phosphine groups .
- Steric/electronic effects : Use X-ray crystallography to correlate ligand bite angles with catalytic activity .
Q. How to resolve contradictions in catalytic performance data across studies?
- Metal-ligand ratio optimization : Test stoichiometries from 1:1 to 1:3 (metal:ligand) to identify saturation points .
- Stability assays : Perform UV-Vis spectroscopy under reaction conditions to detect ligand decomposition or metal leaching .
- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the dicyclohexylphosphino group on transition states .
Q. What strategies improve ligand selectivity in asymmetric catalysis?
Q. How to assess the ligand’s role in stabilizing reactive metal intermediates?
- In-situ spectroscopy : Use EPR or P NMR to detect paramagnetic species or ligand dissociation during catalysis .
- X-ray absorption spectroscopy (XAS) : Analyze metal oxidation states and coordination geometry in operando conditions .
Data Contradiction Analysis
Q. Conflicting reports on air stability: How to reconcile discrepancies?
Q. Discrepancies in catalytic turnover numbers (TONs): Methodological pitfalls?
- Substrate purity : Ensure substrates (e.g., aryl halides) are degassed to prevent inhibitor formation.
- Baseline correction : Account for background reactivity of metal precursors in control experiments .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
